5-bromo-2-(2-hydroxyethyl)isoindole-1,3-dione
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Overview
Description
5-bromo-2-(2-hydroxyethyl)isoindole-1,3-dione: is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The presence of a bromine atom and a hydroxyethyl group in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(2-hydroxyethyl)isoindole-1,3-dione typically involves multiple steps. One common method starts with isoindole-1,3-dione as the starting material. The synthesis involves acid catalysis, amide formation, and bromination reactions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of phthalic anhydride and primary amines, followed by bromination. The reactions are often carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindole-1,3-dione derivatives
Scientific Research Applications
Chemistry: 5-bromo-2-(2-hydroxyethyl)isoindole-1,3-dione is used as a building block in organic synthesis. It is employed in the synthesis of complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of isoindole-1,3-dione derivatives with biological targets.
Medicine: The compound’s derivatives are explored for their potential anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymer additives. Its reactivity makes it suitable for various chemical processes .
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-hydroxyethyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The presence of the bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
- 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-bromo-N-(2,6-dioxo-3-piperidyl)phthalimide
Comparison: Compared to similar compounds, 5-bromo-2-(2-hydroxyethyl)isoindole-1,3-dione has a unique hydroxyethyl group that enhances its solubility and reactivity. This makes it more versatile in chemical synthesis and increases its potential for biological applications .
Properties
IUPAC Name |
5-bromo-2-(2-hydroxyethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQASMSHRMOPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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